氰化氢

描述

Hydrogen Cyanide is a highly toxic conjugate acid of a cyanide that is used as a chemical weapon agent. It is characterized as a colorless gas or liquid with a strong pungent odor that causes irritation of the eyes and respiratory tract, as well as toxic systemic effects.

hydrogen cyanide is a colorless or pale-blue liquid (hydrocyanic acid); at higher temperatures, it is a colorless gas. Hydrogen cyanide is very volatile, producing potentially lethal concentrations at room temperature. The vapor is flammable and potentially explosive. Hydrogen cyanide has a faint, bitter almond odor and a bitter, burning taste. It is soluble in water and is often used as a 96% aqueous solution.

Hydrogen cyanide, anhydrous, stabilized (absorbed) appears as a clear colorless liquid with a faint odor of bitter almonds that is absorbed in a porous inert material. Absorption slows evolution of vapors. Vapors slightly lighter than air. Deadly poison by all routes (absorption through skin of liquid, inhalation of vapors, etc). Prolonged exposure of closed containers to heat may cause violent rupture and rocketing. Rate of onset: Immediate Persistence: Minutes Odor threshold: 1-5 ppm Source/use/other hazard: War gas, pesticide, Herbicide; other industries; Weak acid except in water or mucous membranes - then corrosive/training.

科学研究应用

1. 定量和检测方法

氰化氢 (HCN) 以其高毒性而闻名,用于电镀、溶剂生产和化学武器等各种应用中。最近的进展包括开发了一种比色纸基装置,用于量化气态 HCN,采用与二甲基乙二肟钯和镍的反应,证明了其在气态和水溶液样品中的适用性 (Petruci、Hauser 和 Cardoso,2018 年)。此外,已经建立了在验尸生物基质中定量氰化物的方法,该方法使用气相色谱结合质谱,对法医目的有益 (Desharnais 等人,2012 年)。

2. 环境和健康影响

HCN 的环境和健康影响很大,它作为化学战剂和在各种工业过程中的作用。接触少量会导致各种健康问题,而大量接触可能是致命的。Manila 和 Devi (2021 年) 的章节讨论了它的物理化学性质、环境影响和毒性,提供了一个必要的风险评估框架 (Manila 和 Devi,2021 年)。

3. 在植物生理学中的作用

在植物中,HCN 是氰化物水解和乙烯生物合成过程中产生的。研究表明,虽然高浓度可作为防御机制,但低浓度可能在植物代谢中发挥调节作用,尤其是在胁迫反应期间 (Siegień 和 Bogatek,2006 年)。

4. 工业和化学合成

HCN 是合成有机腈中间体的关键原料,用于生产聚合物、农业化学品、化妆品和药品。它的反应性,特别是在催化剂存在下,对于创建这些中间体至关重要,正如 RajanBabu (2011) 所讨论的 (RajanBabu,2011 年)。

5. 生物医学应用

创新应用包括在生物医学领域使用 HCN 衍生的聚合物。Thissen 等人(2015 年)报道了氨基丙二腈(一种 HCN 三聚体)的聚合,以创建适用于医疗器械的生物相容性聚合物,突出了 HCN 超越其传统作用的潜力 (Thissen 等人,2015 年)。

属性

CAS 编号 |

74-90-8 |

|---|---|

产品名称 |

Hydrogen cyanide |

分子式 |

HCN CHN |

分子量 |

27.025 g/mol |

IUPAC 名称 |

formonitrile |

InChI |

InChI=1S/CHN/c1-2/h1H |

InChI 键 |

LELOWRISYMNNSU-UHFFFAOYSA-N |

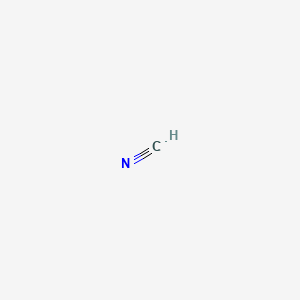

SMILES |

C#N |

规范 SMILES |

C#N |

沸点 |

78.1 °F at 760 mm Hg (EPA, 1998) 78 °F at 760 mm Hg (96%) (NIOSH, 2016) 25.6 °C 25.63 °C 26 °C 78°F (96%) |

颜色/形态 |

Colorless gas or liquid Water-white liquid below 26.5 °C Colorless or pale-blue liquid or gas (above 78 °F) ... [Note: Often used as a 96% solution in water] |

密度 |

0.699 (EPA, 1998) 0.69 (NIOSH, 2016) 0.6875 g/cu cm at 20 °C Relative density (water = 1): 0.69 (liquid) 0.69 |

闪点 |

0 °F (EPA, 1998) 0 °F (96%) (NIOSH, 2016) 0 °F (-18 °C) (Closed cup) -18 °C c.c. 0°F (96%) |

熔点 |

7.9 °F (EPA, 1998) 7 °F (96%) (NIOSH, 2016) -13.4 °C -13.28 °C -13 °C 7°F (96%) |

其他 CAS 编号 |

74-90-8 |

物理描述 |

Hydrocyanic acid, aqueous solution, with not more than 20% hydrogen cyanide is a clear colorless aqueous solution of a gas. Has a faint odor of almonds. Can evolve hydrogen cyanide gas, which is (barely) lighter than air. Flame can flash back to the source of a gas leak very easily. Lethal doses of gas may be inhaled. Lethal doses of cyanide can be absorbed from the solution through the skin. Hydrocyanic acid, aqueous solutions, with more than 20% hydrogen cyanide is a clear colorless aqueous solution of a gas. Has an odor of almonds. Can evolve hydrogen cyanide gas, which is (barely) lighter than air. Flame can flash back to the source of a gas leak very easily. Lethal doses of gas may be inhaled. Lethal doses of cyanide can be absorbed from the solution through the skin. Hydrocyanic acid, liquefied appears as a clear colorless liquid with a faint odor of bitter almonds. Boiling point 78°F. Density 5.7 lb / gal. Flash point 0°F. Evaporates easily (or boils) at room temperature. Vapors slightly lighter than air. Deadly poison by all routes (absorption through skin of liquid, inhalation of vapors, etc). Prolonged exposure of closed containers to heat may cause violent rupture and rocketing. Hydrogen cyanide, anhydrous, stabilized appears as very volatile colorless or pale-blue liquid or gas (above 78°F) with a bitter, almond-like odor. Often used as a 96% solution in water. (NIOSH, 2016) A deadly human poison by all routes. Hydrogen cyanide, anhydrous, stabilized (absorbed) appears as a clear colorless liquid with a faint odor of bitter almonds that is absorbed in a porous inert material. Absorption slows evolution of vapors. Vapors slightly lighter than air. Deadly poison by all routes (absorption through skin of liquid, inhalation of vapors, etc). Prolonged exposure of closed containers to heat may cause violent rupture and rocketing. Rate of onset: Immediate Persistence: Minutes Odor threshold: 1-5 ppm Source/use/other hazard: War gas, pesticide, Herbicide; other industries; Weak acid except in water or mucous membranes - then corrosive/training. GasVapor; GasVapor, Liquid; Liquid COLOURLESS GAS OR LIQUID WITH CHARACTERISTIC ODOUR. Colorless or pale-blue liquid or gas (above 78°F) with a bitter, almond-like odor. Colorless or pale-blue liquid or gas (above 78°F) with a bitter, almond-like odor. [Note: Often used as a 96% solution in water.] Colorless or pale blue liquid below 78°F (25.6°C), colorless gas above 78°F (25.6°C). |

Pictograms |

Flammable; Acute Toxic; Environmental Hazard |

保质期 |

Soln sensitive to light. Anhydrous hydrogen cyanide is stable at or below room temperature if inhibited with acid (eg., 0.1% sulfuric acid). |

溶解度 |

Miscible (NIOSH, 2016) 37.00 M Miscible with water Miscible with ethanol, ethyl ether Miscible with alcohol; slightly soluble in ether Solubility in water: miscible Miscible |

同义词 |

Acid, Hydrocyanic Cyanide, Hydrogen Hydrocyanic Acid Hydrogen Cyanide Zyklon B |

蒸汽密度 |

0.901 (EPA, 1998) (Relative to Air) 0.932 (Air = 1) Relative vapor density (air = 1): 0.94 |

蒸汽压力 |

630 mm Hg (EPA, 1998) 630 mm Hg (NIOSH, 2016) 741.82 mmHg 742 mm Hg at 25 °C Vapor pressure, kPa at 20 °C: 82.6 630 mmHg |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。